In Vivo Antibiofilm Activity Against S. aureus: Direct Comparative Advantage Over Unsubstituted Ethyl Isoxazole-3-Carboxylate
Ethyl 5-methylisoxazole-3-carboxylate has been specifically evaluated in vivo as a treatment for Staphylococcus aureus biofilm . While the unsubstituted ethyl isoxazole-3-carboxylate (CAS 3209-70-9) is utilized primarily as a synthetic intermediate , the target compound demonstrates direct antibacterial activity through inhibition of transpeptidase, an enzyme required for bacterial cell wall biosynthesis . This bioactivity is not observed for the unsubstituted analog, which lacks the 5-methyl group critical for target engagement.
| Evidence Dimension | In vivo antibiofilm activity against S. aureus |
|---|---|
| Target Compound Data | Inhibition of S. aureus biofilm in vivo (Galleria mellonella larvae infection model) |
| Comparator Or Baseline | Ethyl isoxazole-3-carboxylate (CAS 3209-70-9) — No reported antibiofilm activity |
| Quantified Difference | Not directly quantified; binary presence/absence of activity |
| Conditions | In vivo evaluation in Galleria mellonella larvae infected with S. aureus |
Why This Matters
For researchers developing novel anti-biofilm agents, the target compound offers a validated bioactive starting point that the unsubstituted analog does not provide.
